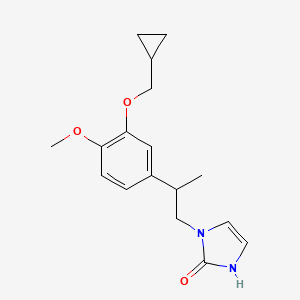
Catramilast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catramilast is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imidazoline ring, a cyclopropylmethoxy group, and a methoxyphenethyl moiety, which contribute to its distinctive properties.
Vorbereitungsmethoden
The synthesis of Catramilast involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.
Introduction of the methoxyphenethyl moiety: This step involves the reaction of a suitable phenethyl derivative with methoxy groups.
Cyclization to form the imidazoline ring: This step involves the reaction of the intermediate compounds under specific conditions to form the imidazoline ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Catramilast undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Catramilast has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating specific biochemical pathways.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Catramilast involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, with ongoing research aimed at elucidating these mechanisms in detail.
Vergleich Mit ähnlichen Verbindungen
Catramilast can be compared with other similar compounds, such as:
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in other structural aspects, leading to different chemical and biological properties.
Other imidazoline derivatives: Various imidazoline derivatives exist, each with unique substituents that influence their reactivity and applications.
Eigenschaften
Molekularformel |
C17H22N2O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
3-[2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
ACBYRQONKZKIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















